Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
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Overview
Description
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. THP is a cyclic acetal that is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various fields of research. In organic chemistry, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is used as a protecting group for alcohols and amines. In biochemistry and pharmacology, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not yet fully understood. However, it is believed that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one forms stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to form stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has a low toxicity profile, making it a safe compound to work with. However, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is relatively expensive and can be difficult to synthesize in large quantities, limiting its widespread use in research.
Future Directions
There are several future directions for research on Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems for the treatment of various diseases. Additionally, further investigation into the mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is needed to fully understand its potential therapeutic effects. Finally, the synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in large quantities and at a lower cost would allow for more widespread use in research.
Synthesis Methods
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves a multistep process that begins with the reaction of formaldehyde and acetone. The resulting product is then subjected to a cyclization reaction with urea to form the Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one compound. The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.
properties
CAS RN |
13747-12-1 |
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Product Name |
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O4/c1-9(2)4-10(5-12)8(14)11(6-13)7(9)15-3/h7,12-13H,4-6H2,1-3H3 |
InChI Key |
VGBDEALNUKLDKK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
Canonical SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
Other CAS RN |
13747-12-1 |
Origin of Product |
United States |
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